molecular formula C₆H₁₂ClNO₆ B1150991 D-Aminogalacturonic Acid Hydrochloride

D-Aminogalacturonic Acid Hydrochloride

Cat. No.: B1150991
M. Wt: 229.62
Attention: For research use only. Not for human or veterinary use.
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Description

D-Aminogalacturonic Acid Hydrochloride (chemical formula: C₆H₁₂ClNO₆; molecular weight: 229.62 g/mol) is a monosaccharide derivative classified under carbohydrates and oligosaccharides. Its structure includes a galacturonic acid backbone with an amino group substitution at the D-configuration, forming a hydrochloride salt (SMILES: O[C@@H]1C@HC@@HC(O)O[C@@H]1C(O)=O.Cl ) .

Properties

Molecular Formula

C₆H₁₂ClNO₆

Molecular Weight

229.62

Synonyms

2-Amino-2-deoxy-D-galacturonic Acid Hydrochloride;  2-Amino-2-deoxygalacturonic Acid Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at -20°C to maintain stability.
  • Applications : Primarily utilized in biochemical research, particularly in studies involving carbohydrate metabolism and glycobiology.
  • Origin : Manufactured in Canada and distributed under the product code TRC-A609690 .

Comparison with Structurally or Functionally Related Compounds

The following table compares D-Aminogalacturonic Acid Hydrochloride with other hydrochloride salts and carbohydrate derivatives mentioned in the provided evidence. Key differences in molecular structure, applications, and pharmacological roles are highlighted.

Compound Name Molecular Formula Molecular Weight (g/mol) Primary Applications Key Structural Features Source
D-Aminogalacturonic Acid HCl C₆H₁₂ClNO₆ 229.62 Carbohydrate research, glycobiology Amino-substituted galacturonic acid hydrochloride
Butenafine Hydrochloride Not specified Not specified Antiviral agent (SARS-CoV-2 3CLpro inhibition) Benzylamine derivative with antifungal properties
Raloxifene Hydrochloride Not specified Not specified Estrogen modulator, osteoporosis treatment Benzothiophene-based selective estrogen receptor modulator
Jatrorrhizine Hydrochloride Not specified Not specified Diabetic nephropathy studies Protoberberine alkaloid with hypoglycemic effects
Berberine Hydrochloride C₂₀H₁₈ClNO₄ 371.81 Antidiabetic, antimicrobial Isoquinoline alkaloid with planar conjugated system

Structural and Functional Analysis

  • Carbohydrate Derivatives: this compound is distinguished by its monosaccharide backbone, unlike alkaloid-based hydrochlorides (e.g., Jatrorrhizine, Berberine) that feature nitrogen-containing heterocycles . This structural difference underpins its role in glycobiology rather than pharmacological modulation.
  • Pharmacological Hydrochlorides: Compounds like Butenafine Hydrochloride and Raloxifene Hydrochloride are optimized for drug delivery due to enhanced solubility and bioavailability. Their mechanisms involve enzyme inhibition (e.g., SARS-CoV-2 3CLpro) or receptor modulation, unlike D-Aminogalacturonic Acid’s metabolic or structural roles .

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